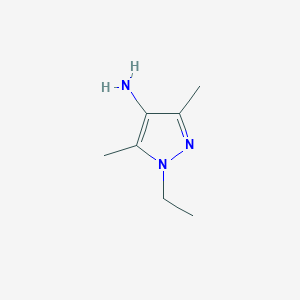

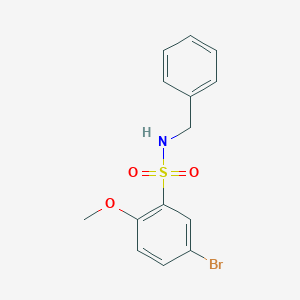

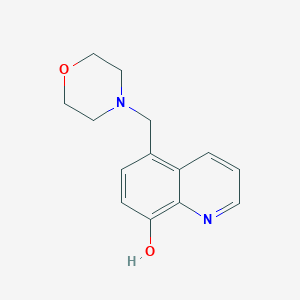

![molecular formula C9H15NO2 B1332023 [(3R)-1-氮杂双环[2.2.2]辛烷-3-基]乙酸盐 CAS No. 59653-40-6](/img/structure/B1332023.png)

[(3R)-1-氮杂双环[2.2.2]辛烷-3-基]乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate is a chemical compound that is part of a class of bicyclic structures with potential applications in radiopharmaceuticals and positron emission tomography (PET) imaging. The compound is related to derivatives that have been synthesized and evaluated for their affinity to muscarinic-cholinergic receptors (mAChR), which are prevalent in the central nervous system and play a crucial role in various neurological functions.

Synthesis Analysis

The synthesis of related compounds has been achieved through different approaches. For instance, radioiodinated derivatives of 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(4-iodophenyl)-alpha-phenylacetate were synthesized using the Wallach triazene approach, which was found to be necessary for no carrier added labeling and provided better results than direct electrophilic iodination . Similarly, fluorine-18 labeled isomers of 1-azabicyclo[2.2.2]oct-3-yl-α-(1-fluoropent-5-yl)-α-hydroxy-α-phenylacetate were synthesized via a two-step procedure, yielding radiolabeled compounds suitable for PET imaging .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, a series of esters derived from (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride were analyzed by NMR spectroscopy, including 1H-1H COSY, NOESY, and 1H-13C correlation spectra, which facilitated the unambiguous assignment of the bicyclic carbon and proton resonances . Additionally, the crystal structure of one of the derivatives was determined by X-ray diffraction, providing detailed insights into the three-dimensional arrangement of the atoms within the molecule .

Chemical Reactions Analysis

The chemical reactions involving these compounds are primarily focused on their interactions with biological targets, such as muscarinic receptors. The binding affinities of the synthesized compounds to various mAChR subtypes have been evaluated in vitro, revealing that certain stereoisomers exhibit high affinity for these receptors . These interactions are crucial for the potential use of these compounds as imaging agents in neurological studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as stability and solubility, are important for their application as radiopharmaceuticals. For instance, in vivo biodistribution studies of fluorine-18 labeled compounds showed significant uptake in cerebral regions rich in mAChRs and demonstrated in vivo stability, as indicated by low accumulation of fluorine-18 in the bone . The metabolic stability of these compounds has also been assessed, with some showing that a large percentage of the radioactivity localized in the brain and heart migrated on thin-layer chromatography (TLC) with the same mobility as the parent compound .

科学研究应用

Alpha7烟碱乙酰胆碱受体激动剂

与[(3R)-1-氮杂双环[2.2.2]辛烷-3-基]乙酸盐相关的化合物已被研究其在治疗精神分裂症认知缺陷方面的潜力。例如,N-[(3R)-1-氮杂双环[2.2.2]辛-3-基]呋喃[2,3-c]吡啶-5-甲酰胺(PHA-543,613)是一种有效且选择性的alpha7烟碱乙酰胆碱受体(alpha7 nAChR)激动剂。它在听觉感觉门控和认知表现模型中显示出疗效,显示出对与精神分裂症相关的认知损伤有希望 (Wishka 等人,2006)。

结构和分子研究

已经对与[(3R)-1-氮杂双环[2.2.2]辛烷-3-基]乙酸盐结构相似的化合物的结构进行了研究。例如,作为手性环状氨基酸酯的叔丁基 3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-甲酸酯的合成和分子结构,提供了对这些化合物的物理特性和潜在应用的见解 (Moriguchi 等人,2014)。

代谢途径探索

已经探索了类似化合物的代谢和排泄途径,例如 N-(3R)-1-氮杂双环[2.2.2]辛-3-基呋喃[2,3-c]吡啶-5-甲酰胺的研究。这项研究提供了有关这些化合物在体内的代谢命运的宝贵信息,这对了解它们的药代动力学特性和潜在治疗应用至关重要 (Shaffer 等人,2006)。

抗原生动物活性

还对相关结构的抗原生动物活性进行了研究。例如,源自双环[2.2.2]辛烷-2-酮的 2-氮杂双环[3.2.2]壬烷显示出有希望的体外抗原生动物活性。这些发现表明这些化合物在治疗原生动物感染方面具有潜在的治疗应用 (Seebacher 等人,2005)。

属性

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJPSSPFHGNBMG-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CN2CCC1CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CN2CCC1CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate | |

CAS RN |

59653-40-6 |

Source

|

| Record name | Aceclidine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACECLIDINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FV0LA67OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

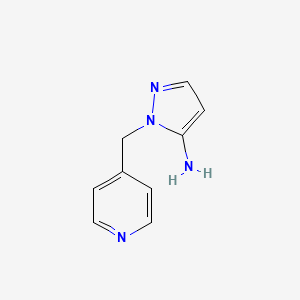

![4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331956.png)

![2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B1331964.png)